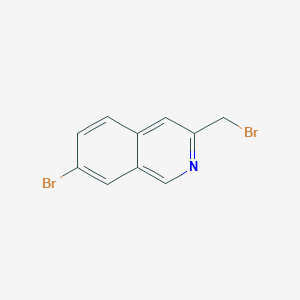
1-Benzoyl-3,4-epoxypyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-3,4-epoxypyrrolidine is a chemical compound that features a pyrrolidine ring with an epoxide and a benzoyl group attached
Preparation Methods
The synthesis of 1-Benzoyl-3,4-epoxypyrrolidine can be achieved through several routes. One common method involves the hydroxylation of 1-benzoylpyrrolidine using microbial agents such as Aspergillus species, followed by stereoselective esterification using commercial lipases . This method is efficient in producing optically active forms of the compound. Another approach involves the use of boron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Chemical Reactions Analysis
1-Benzoyl-3,4-epoxypyrrolidine undergoes various chemical reactions, including:
Scientific Research Applications
1-Benzoyl-3,4-epoxypyrrolidine has several applications in scientific research:
Medicinal Chemistry: The pyrrolidine ring is a versatile scaffold in drug discovery, used to design compounds with various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound’s unique structure allows for the exploration of its interactions with biological targets, aiding in the understanding of molecular mechanisms and pathways.
Mechanism of Action
The mechanism of action of 1-Benzoyl-3,4-epoxypyrrolidine involves its interaction with specific molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. This reactivity makes it useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
1-Benzoyl-3,4-epoxypyrrolidine can be compared to other pyrrolidine derivatives such as:
Pyrrolidinone: Known for its diverse biological activities, including antimicrobial and anticancer properties.
Pyrrolidine-2,5-dione: Used in the synthesis of various bioactive molecules and pharmaceuticals.
Prolinol: A derivative of pyrrolidine, commonly used in asymmetric synthesis and as a chiral auxiliary.
The uniqueness of this compound lies in its epoxide group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets, making it a valuable compound in both synthetic and medicinal chemistry.
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
6-oxa-3-azabicyclo[3.1.0]hexan-3-yl(phenyl)methanone |
InChI |
InChI=1S/C11H11NO2/c13-11(8-4-2-1-3-5-8)12-6-9-10(7-12)14-9/h1-5,9-10H,6-7H2 |
InChI Key |
RJQCFSRXYIQTMS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(O2)CN1C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15232453.png)
![Ethyl bicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B15232463.png)


![3-(4-(3,4-Dichlorophenoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232490.png)



![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-yl)methanamine](/img/structure/B15232517.png)
![2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B15232520.png)




